molecular formula C14H11ClN2O4 B11204532 4-{[(4-Chlorophenyl)methyl]amino}-3-nitrobenzoic acid CAS No. 309943-02-0

4-{[(4-Chlorophenyl)methyl]amino}-3-nitrobenzoic acid

Cat. No.: B11204532
CAS No.: 309943-02-0
M. Wt: 306.70 g/mol
InChI Key: JAXIFLBRKIYZKE-UHFFFAOYSA-N
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Description

4-{[(4-Chlorophenyl)methyl]amino}-3-nitrobenzoic acid is an organic compound with the molecular formula C14H11ClN2O4 It is characterized by the presence of a chlorophenyl group, a nitro group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(4-Chlorophenyl)methyl]amino}-3-nitrobenzoic acid typically involves the reaction of 4-chlorobenzylamine with 3-nitrobenzoic acid under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid. The reaction mixture is heated to reflux for several hours to ensure complete reaction. After cooling, the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of automated systems for monitoring and controlling the reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-{[(4-Chlorophenyl)methyl]amino}-3-nitrobenzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of 4-{[(4-Chlorophenyl)methyl]amino}-3-aminobenzoic acid.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-{[(4-Chlorophenyl)methyl]amino}-3-nitrobenzoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-{[(4-Chlorophenyl)methyl]amino}-3-nitrobenzoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which can then interact with various enzymes and receptors in biological systems. The chlorophenyl group can also participate in hydrophobic interactions with target proteins, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

4-{[(4-Chlorophenyl)methyl]amino}-3-nitrobenzoic acid can be compared with other similar compounds, such as:

    4-{[(4-Methylphenyl)methyl]amino}-3-nitrobenzoic acid: Similar structure but with a methyl group instead of a chlorine atom.

    4-{[(4-Fluorophenyl)methyl]amino}-3-nitrobenzoic acid: Similar structure but with a fluorine atom instead of a chlorine atom.

    4-{[(4-Bromophenyl)methyl]amino}-3-nitrobenzoic acid: Similar structure but with a bromine atom instead of a chlorine atom.

The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

309943-02-0

Molecular Formula

C14H11ClN2O4

Molecular Weight

306.70 g/mol

IUPAC Name

4-[(4-chlorophenyl)methylamino]-3-nitrobenzoic acid

InChI

InChI=1S/C14H11ClN2O4/c15-11-4-1-9(2-5-11)8-16-12-6-3-10(14(18)19)7-13(12)17(20)21/h1-7,16H,8H2,(H,18,19)

InChI Key

JAXIFLBRKIYZKE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-])Cl

Origin of Product

United States

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